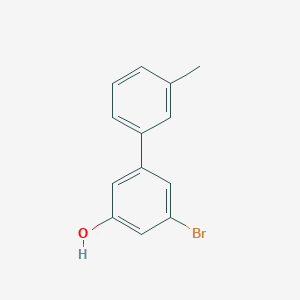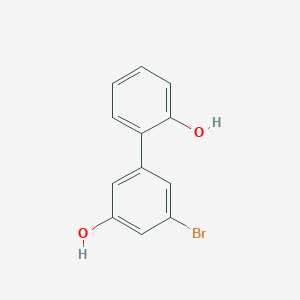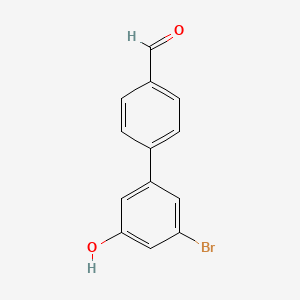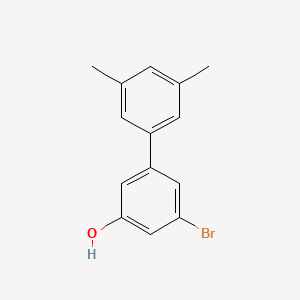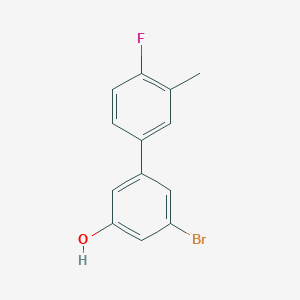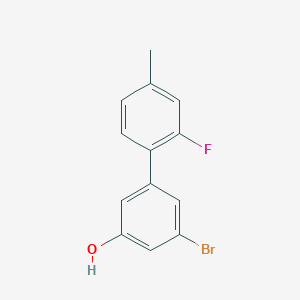
3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95% (3B5FMPP) is an organic compound with a wide range of uses in scientific research and laboratory experiments. It is an aromatic compound composed of a phenol group and a bromo-fluoro-methylphenyl group. It has a melting point of 54-56°C and a boiling point of 153-155°C. The compound has been studied for its potential to act as a catalyst in organic reactions, as well as its potential to act as an antioxidant, anti-inflammatory, and anti-cancer agent.
科学研究应用
3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95% has been studied for its potential to act as a catalyst in organic reactions. It has been found to be effective in the synthesis of various compounds, such as quinolines, indoles, and pyrroles. In addition, 3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95% has been studied for its potential to act as an antioxidant, anti-inflammatory, and anti-cancer agent. It has been found to be effective in reducing inflammation and oxidative stress in cell cultures and animal models.
作用机制
The exact mechanism of action of 3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95% is not yet fully understood. However, it is believed that the compound acts as an antioxidant by scavenging reactive oxygen species and reactive nitrogen species, as well as by inhibiting the production of pro-inflammatory mediators. In addition, 3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95% has been found to inhibit the growth of cancer cells and induce apoptosis.
Biochemical and Physiological Effects
3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95% has been found to have a wide range of biochemical and physiological effects. In cell cultures, it has been found to reduce inflammation, oxidative stress, and cell death. In animal models, it has been found to reduce inflammation, oxidative stress, and tumor growth. In addition, 3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95% has been found to reduce the production of pro-inflammatory mediators, such as cytokines and chemokines.
实验室实验的优点和局限性
The use of 3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. In addition, it is non-toxic and has a wide range of potential applications. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water and can be difficult to purify. In addition, the exact mechanism of action is not yet fully understood.
未来方向
The potential applications of 3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95% are numerous and there are many possible future directions for research. Further studies could be conducted to better understand the exact mechanism of action of the compound and to explore its potential as an antioxidant, anti-inflammatory, and anti-cancer agent. In addition, further studies could be conducted to explore its potential as a catalyst in organic reactions and to develop new and improved synthesis methods. Finally, further studies could be conducted to explore the potential of 3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95% to be used as a therapeutic agent in the treatment of various diseases.
合成方法
3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95% can be synthesized using a two-step process involving the reaction of 2-fluoro-4-methylphenol and bromine in the presence of an alkaline catalyst. The reaction of the two compounds produces 3-bromo-5-(2-fluoro-4-methylphenyl)phenol, which is then purified using a column chromatography technique. The purified compound is then recrystallized to obtain a 95% pure sample of 3-Bromo-5-(2-fluoro-4-methylphenyl)phenol, 95%.
属性
IUPAC Name |
3-bromo-5-(2-fluoro-4-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c1-8-2-3-12(13(15)4-8)9-5-10(14)7-11(16)6-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSOMMQDMJHCRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)Br)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686376 |
Source


|
| Record name | 5-Bromo-2'-fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2-fluoro-4-methylphenyl)phenol | |
CAS RN |
1261925-09-0 |
Source


|
| Record name | 5-Bromo-2'-fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


